molecular formula C24H21F3N2O2 B2925695 N1-(3,3-diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 941999-09-3

N1-(3,3-diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2925695
CAS No.: 941999-09-3
M. Wt: 426.439
InChI Key: PLBFOCZWTMURKR-UHFFFAOYSA-N
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Description

N1-(3,3-Diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative of significant interest in medicinal chemistry and neuroscience research, with a molecular formula of C24H21F3N2O2 and a molecular weight of 426.44 g/mol. This compound is characterized by its unique structure featuring a diphenylpropyl moiety and a (trifluoromethyl)phenyl group attached to an oxalamide core, which contributes to its potential as a multimodal therapeutic agent. Scientific investigations into structurally related oxalamide derivatives have demonstrated promising biological activities, particularly as antagonists of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel . TRPV1 is a non-selective cation channel widely recognized for its role in pain sensation, thermosensation, and inflammatory processes, with recent evidence implicating it in central nervous system functions including seizure propagation and epileptogenesis . Researchers value this compound for exploring pathways involved in neuroinflammation and neuronal hyperexcitability. Furthermore, related phenylglycinamide derivatives with similar multimodal mechanisms have shown potent broad-spectrum antiseizure activity in maximal electroshock (MES) and 6 Hz seizure models, alongside significant antinociceptive efficacy in models of formalin-induced pain, capsaicin-induced pain, and peripheral neuropathy . The compound serves as a crucial research chemical for investigating the interplay between different neurological disorders and for profiling new chemical entities with potential multimechanistic actions. It is supplied strictly for laboratory research applications. This compound is FOR RESEARCH USE ONLY and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O2/c25-24(26,27)19-11-13-20(14-12-19)29-23(31)22(30)28-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBFOCZWTMURKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxalamide linkage connecting two distinct aromatic groups. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxalamide structure allows for potential binding to enzymes or receptors, modulating their activity. Research indicates that compounds with similar structures can inhibit various biological pathways, suggesting that this compound may exhibit similar properties.

Anticancer Properties

Several studies have investigated the anticancer potential of oxalamide derivatives. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific effects of this compound on various cancer cell lines remain to be thoroughly explored.

Antimicrobial Activity

Research into related oxalamide compounds has revealed significant antimicrobial properties. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism typically involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Case Studies and Research Findings

StudyFindings
Anticancer Study A study on similar oxalamides demonstrated a dose-dependent inhibition of cancer cell growth in vitro, suggesting potential use in cancer therapy.
Antimicrobial Assay A related compound showed effective inhibition of Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential.
Mechanism Exploration Preliminary studies suggest that the compound may act by inhibiting specific kinases involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features and Substituent Effects

The table below compares key structural features of N1-(3,3-diphenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide with analogous compounds from the literature:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Reference
Target Compound 3,3-Diphenylpropyl 4-(Trifluoromethyl)phenyl CF₃, diphenylpropyl
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy, phenethyl
N1-(3-Chloro-5-(trifluoromethyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide (24) 3-Chloro-5-(trifluoromethyl)phenyl 4-Methoxyphenethyl CF₃, Cl, methoxy
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamantyl 4-Chlorobenzyloxy Chloro, adamantyl
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(...phenyl)oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl Fluorophenyl-pyridinyl hybrid CF₃, Cl, fluoro

Key Observations :

  • Electron-Withdrawing Groups : The N2 4-(trifluoromethyl)phenyl group shares similarities with compound 24 (CF₃ and Cl) and 1c (CF₃ and Cl/fluoro), which are associated with improved metabolic stability and target binding .
  • Hybrid Structures : Compounds like 1c incorporate heterocyclic moieties (e.g., pyridinyl), unlike the target compound, which relies solely on aryl groups .
Structure-Activity Relationships (SAR)
  • N1 Position : Bulky substituents (diphenylpropyl, adamantyl) enhance target engagement but reduce solubility. Methoxyphenethyl (17) balances hydrophobicity and moderate polarity .
  • N2 Position : Electron-withdrawing groups (CF₃, Cl) improve binding affinity and metabolic stability, as seen in 24 and 1c .
  • Hybrid Architectures : Incorporation of heterocycles (e.g., pyridine in 1c) or flexible linkers (e.g., phenethyl in 17) broadens pharmacological profiles compared to purely aryl-substituted compounds .
Physical and Chemical Properties
  • Melting Points : Adamantyl oxalamides (e.g., 10) exhibit high melting points (>210°C), while methoxy-substituted derivatives (17) have lower melting points due to reduced crystallinity . The target compound’s melting point is expected to be high due to its rigid diphenylpropyl group.

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